The compound H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH is a synthetic peptide that consists of a sequence of amino acids, including glycine, glutamic acid, phenylalanine, leucine, and their derivatives. This peptide is notable for its potential applications in biochemistry and molecular biology, particularly in studies related to protein interactions and structural biology.
This peptide can be synthesized through various chemical methods, primarily utilizing solid-phase peptide synthesis techniques. The sequence incorporates both natural and non-natural amino acids, allowing for the exploration of specific interactions within biological systems.
H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH is classified as a peptide. Peptides are short chains of amino acids linked by peptide bonds and are fundamental components in various biological processes.
The synthesis of H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin. The process involves several key steps:
The synthesis can yield high purity peptides (>90%) with careful control over reaction conditions and the choice of protecting groups that minimize racemization during coupling reactions . For instance, Fmoc-protected amino acids are commonly used due to their stability during synthesis.
The molecular structure of H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH can be represented as follows:
This structure includes both L- and D-amino acids, which can influence its biological activity and stability.
The structural properties can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized peptide.
H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH can participate in various chemical reactions, particularly those involving:
The stability of the peptide under physiological conditions can be assessed through studies on its degradation pathways, which may involve hydrolysis or enzymatic cleavage.
The mechanism of action for H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH largely depends on its interactions with biological targets such as receptors or enzymes. These interactions may involve:
Quantitative studies using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide insights into binding kinetics and thermodynamics.
Relevant analyses such as High-Performance Liquid Chromatography (HPLC) can be employed to monitor purity and stability over time .
H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH has several potential applications in scientific research:
The nonapeptide H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH (CAS: 61393-34-8) exemplifies sophisticated peptide engineering through its distinctive stereochemical configuration and sequence architecture. With the molecular formula C₄₁H₅₈N₈O₁₁ and molecular weight of 838.9 g/mol, this compound features a strategically positioned D-phenylalanine (D-Phe) residue at position 7, creating a chiral center that confers protease resistance and modulates conformational dynamics [1]. The sequence alternates between hydrophilic and hydrophobic domains: The N-terminal Gly-Glu-Gly segment provides polarity and potential pH-responsive behavior (via Glu's carboxylic acid), while the central Phe-Leu and C-terminal D-Phe-Leu motifs create hydrophobic clusters stabilized by aromatic and aliphatic interactions. This amphipathic design enables membrane interaction capabilities essential for biological activity [1] [6].
The D-Phe incorporation represents a deliberate disruption of natural L-configured peptide backbones, generating a structural motif resistant to enzymatic degradation. Comparative studies with all-L analogs (e.g., H-Gly-Phe-Leu-OH) demonstrate that the D-configuration reduces peptidase susceptibility by >80% in plasma stability assays, significantly extending functional half-life. This chiral engineering mimics natural host-defense peptides while overcoming bioavailability limitations of naturally occurring structures [1] [6] [9].
Parameter | Value | Biological Significance |
---|---|---|
Molecular Formula | C₄₁H₅₈N₈O₁₁ | Determines pharmacokinetic properties |
Molecular Weight | 838.9 g/mol | Impacts membrane permeability |
CAS Number | 61393-34-8 | Unique compound identifier |
Chiral Center Position | D-Phe at residue 7 | Confers protease resistance |
Hydrophobic Content | 55% (Phe/Leu residues) | Enables membrane interactions |
Formal Charge (pH 7) | -1 (Glu side chain) | Influences solubility and ionic interactions |
Toggle to view amino acid sequence details
Residue 1: Glycine (H-Gly-) - N-terminal, achiralResidue 2: L-Glutamic acid (-Glu-) - Acidic side chain
This nonapeptide emerged during the golden age of peptide synthesis (1970s-1990s), when advances in protecting group chemistry and coupling reagents enabled precise stereochemical control. Its documented synthesis (reflected in CAS registration 61393-34-8 in 1978) coincided with pivotal developments: the introduction of Fmoc-protection (1970) and solid-phase peptide synthesis methodologies that facilitated D-amino acid incorporation [7]. The design philosophy mirrors foundational work on enzyme-cleavable linkers (e.g., Gly-Phe-Leu-Gly in polymer-drug conjugates), where sequences were engineered for controlled release in lysosomal environments [6] [9].
The incorporation of D-Phe specifically addresses historical challenges in peptide therapeutic stability. Early peptide drugs (e.g., natural ACTH) suffered rapid in vivo degradation, prompting strategies like chiral inversion to evade proteases. This compound's design thus embodies the transition from first-generation natural peptides to engineered analogs with enhanced pharmaceutical properties. Its persistence in research pipelines for decades underscores its utility as a platform for probing structure-activity relationships in bioactive peptides [1] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7